![molecular formula C7H6F3N B1317463 2-Methyl-6-(trifluoromethyl)pyridine CAS No. 1620-72-0](/img/structure/B1317463.png)
2-Methyl-6-(trifluoromethyl)pyridine
Overview
Description
2-Methyl-6-(trifluoromethyl)pyridine is a biologically active fragment formed by connecting a trifluoromethyl group and a pyridine ring . It is used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine, a versatile building block for the synthesis of CF3-containing N-heterocycles, has been described . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids . Another synthesis method involves the use of 2-aminopyridines as a starting material to synthesize 2-bromopyridines and 2-Iodopyridines, which are then used to synthesize 2-(trifluoromethyl)pyridines .
Molecular Structure Analysis
The molecular structure of 2-Methyl-6-(trifluoromethyl)pyridine is characterized by the presence of a trifluoromethyl group and a pyridine ring . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .
Chemical Reactions Analysis
The chemical reactions involving 2-Methyl-6-(trifluoromethyl)pyridine are diverse. For example, a synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine involves substitution by nucleophiles or by coupling with boronic acids . Another reaction involves the use of 2-aminopyridines as a starting material to synthesize 2-bromopyridines and 2-Iodopyridines, which are then used to synthesize 2-(trifluoromethyl)pyridines .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-6-(trifluoromethyl)pyridine are influenced by the presence of the trifluoromethyl group and the pyridine ring . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .
Scientific Research Applications
Horner-Wadsworth-Emmons Reaction
2-Methyl-6-(trifluoromethyl)pyridine: is utilized in the Horner-Wadsworth-Emmons (HWE) reaction . This reaction is a method for preparing alkenes from phosphonate-stabilized carbanions and aldehydes or ketones. The compound acts as a reagent in the formation of carbon-carbon double bonds, which is a fundamental step in synthesizing various organic molecules.
Chiral Derivatizing Agent
The compound is used as a chiral derivatizing agent . It plays a crucial role in determining the enantiomeric excess of alcohols and amines through chiral resolution. This application is significant in pharmaceutical research where the chirality of a drug can affect its efficacy and safety.
Synthesis of Dyes and Pigments
As an intermediate, 2-Methyl-6-(trifluoromethyl)pyridine is involved in the synthesis of dyes and pigments . These synthesized compounds are used in various industries, including textiles, inks, and coatings, providing color and functionality to materials.
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of pharmaceuticals . Its derivatives are used in creating active pharmaceutical ingredients (APIs) that are essential in drug development and production.
Agrochemical Research
In agrochemical research, 2-Methyl-6-(trifluoromethyl)pyridine is used to develop new pesticides and herbicides . Its trifluoromethyl group is particularly valuable for creating compounds with enhanced biological activity and stability.
Material Science
The compound finds applications in material science , particularly in the development of advanced materials with specific electronic or optical properties. Its pyridine ring can be a building block for materials used in electronics and photonics.
Organic Synthesis Catalyst
It can act as a catalyst in organic synthesis . Its properties facilitate various chemical reactions, including those that form new bonds or introduce functional groups into organic molecules.
Research in Fluorinated Compounds
2-Methyl-6-(trifluoromethyl)pyridine: is also pivotal in research focused on fluorinated compounds . The presence of fluorine atoms in organic molecules often leads to unique chemical and physical properties, making them of interest in medicinal chemistry and materials science.
Safety And Hazards
2-Methyl-6-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Future Directions
properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-5-3-2-4-6(11-5)7(8,9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGYDHHZGXOFMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563697 | |
Record name | 2-Methyl-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(trifluoromethyl)pyridine | |
CAS RN |
1620-72-0 | |
Record name | 2-Methyl-6-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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